molecular formula C13H20N2O2 B1523373 tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 856900-26-0

tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate

Katalognummer B1523373
CAS-Nummer: 856900-26-0
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: UVURMTGIVKSLEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate (TBCCN) is a bicyclic organic compound which is used in a variety of scientific applications. It is a versatile compound, with many advantages and a few limitations.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

Researchers have synthesized and characterized compounds with structures similar to tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate, providing insights into their molecular structures through techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. These studies contribute to the understanding of the compound's molecular framework and its potential as a building block in organic synthesis (Moriguchi et al., 2014), (Moriguchi et al., 2014).

Asymmetric Synthesis

The compound's framework has been utilized in the asymmetric synthesis of bioactive molecules, such as tropane alkaloids, demonstrating its utility in constructing complex natural products with high stereochemical control. This highlights the compound's role in facilitating the synthesis of pharmacologically relevant structures (Brock et al., 2012).

Catalytic Processes

Studies also explore the compound's use in catalytic processes, including the iodolactamization reaction, which is a key step in synthesizing CCR2 antagonists. This underscores the compound's applicability in developing efficient synthetic pathways for producing molecules with potential therapeutic uses (Campbell et al., 2009).

Reaction Mechanisms

Research on related bicyclic structures has shed light on reaction mechanisms, such as the non-synchronous steps leading to azabicyclo[3.2.1]octane derivatives. Understanding these mechanisms can inform the development of new synthetic methodologies and the optimization of existing ones (MacorJohn et al., 1998).

Material Science Applications

Furthermore, research into the self-assembly and organogelation properties of derivatives indicates potential applications in material science, such as the development of fluorescent sensory materials for detecting volatile acid vapors. This highlights the compound's versatility beyond synthetic organic chemistry into materials science and sensor technology (Sun et al., 2015).

Eigenschaften

IUPAC Name

tert-butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVURMTGIVKSLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705327
Record name tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate

CAS RN

856900-26-0
Record name tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (300 mg, 1.33 mmol) was added DME (9 mL) and EtOH (0.2 mL). The mixture was cooled to 0 C when TOSMIC (530 mg, 2.65 mmol) and potassium tert-butoxide (609 mg, 5.2 mmol) were added. The mixture was stirred to room temperature and then heated at 50 C for 18 h. After this time the reaction was evaporated and loaded onto a silica column and eluted with heptane-10% to 30% ethyl actetate to give the title compound (216 mg, 69%). Method B HPLC-MS: MH+ requires m/z=237. Found: m/z=237, Rt=1.35 min (86%).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step Two
Quantity
609 mg
Type
reactant
Reaction Step Two
Yield
69%

Synthesis routes and methods II

Procedure details

tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate was reacted in the presence of p-toluenesulfonylmethylisocyanide, potassium tert-butoxide and ethanol in 1,2-dimethoxyethane to produce tert-butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 3
tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 4
tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.